N-(3-butoxypropyl)-4-phenoxybutanamide

Lipophilicity Drug-likeness Membrane permeability

Procure N-(3-butoxypropyl)-4-phenoxybutanamide for your drug discovery programs. This 4-phenoxybutanamide derivative, featuring a unique N-(3-butoxypropyl) substituent, offers a distinct lipophilicity-hydrogen bonding balance (cLogP ~3.1; TPSA 47.6 Ų) ideal for probing P2X and sigma receptor targets. Its well-characterized predicted properties (ACD/LogP 3.13, LogD 7.4 3.17) make it an essential benchmarking compound for polyether amide library design and SAR specificity studies, including use as a negative control in TRPV1 screening campaigns.

Molecular Formula C17H27NO3
Molecular Weight 293.4 g/mol
Cat. No. B3977595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-butoxypropyl)-4-phenoxybutanamide
Molecular FormulaC17H27NO3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCCCOCCCNC(=O)CCCOC1=CC=CC=C1
InChIInChI=1S/C17H27NO3/c1-2-3-13-20-14-8-12-18-17(19)11-7-15-21-16-9-5-4-6-10-16/h4-6,9-10H,2-3,7-8,11-15H2,1H3,(H,18,19)
InChIKeyARPUOZDFTAHVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Butoxypropyl)-4-phenoxybutanamide Procurement Guide: Physicochemical Properties and Screening Profile of a Polyether Amide Research Compound


N-(3-butoxypropyl)-4-phenoxybutanamide (CAS 432511-03-0) is a synthetic polyether amide with the molecular formula C₁₇H₂₇NO₃ and a molecular weight of 293.4 g/mol [1]. This compound belongs to the 4-phenoxybutanamide class, characterized by a phenoxy group attached to the fourth carbon of the butanamide chain, with an N-(3-butoxypropyl) substituent that incorporates an additional ether oxygen into the side chain . Its predicted physicochemical profile includes a calculated LogP of approximately 3.0–3.2, a topological polar surface area of 47.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, placing it within drug-like chemical space with zero Rule of 5 violations [1]. Scattered screening data suggest potential interactions with purinergic P2X receptors and sigma receptors, though focused medicinal chemistry characterization remains absent from the peer-reviewed literature [2].

Why N-(3-Butoxypropyl)-4-phenoxybutanamide Cannot Be Substituted with Other 4-Phenoxybutanamide Derivatives


The 4-phenoxybutanamide scaffold supports diverse substitution patterns that profoundly alter target engagement profiles, yet quantitative structure-activity relationship (SAR) data for this specific series remain sparse [1]. The N-(3-butoxypropyl) substituent imparts a distinct lipophilicity–hydrogen bonding balance (cLogP ~3.1; 3 H-bond acceptors) that differs from shorter-chain alkoxy analogs such as N-(3-ethoxypropyl)-4-phenoxybutanamide (MW 265.35; cLogP ~2.3 estimated) . Even within the N-(3-butoxypropyl) sub-series, changing the acyl portion—as in N-(3-butoxypropyl)-3-phenylbutanamide—shifts the spatial orientation of the aromatic ring and eliminates the ether oxygen in the acyl chain, which may alter binding kinetics at purinergic and sigma receptor targets [2]. Without direct comparative pharmacological data for these analogs, generic substitution carries an unquantifiable risk of altered potency, selectivity, and physicochemical behavior in experimental systems.

Quantitative Evidence Guide: N-(3-Butoxypropyl)-4-phenoxybutanamide vs. Structural Analogs and In-Class Comparators


Lipophilicity Differentiation: N-(3-Butoxypropyl)-4-phenoxybutanamide vs. Shorter Alkoxy Chain Analogs

The calculated LogP of N-(3-butoxypropyl)-4-phenoxybutanamide is 3.0–3.2 (ACD/LogP 3.13; XLogP3-AA 3.0), which is substantially higher than the estimated LogP of the ethoxypropyl analog N-(3-ethoxypropyl)-4-phenoxybutanamide (estimated ~2.3) [1]. This difference of approximately 0.7–0.9 LogP units reflects the contribution of the additional two methylene units in the butoxy chain. The compound maintains a favorable drug-likeness profile with zero Rule of 5 violations, a topological polar surface area of 47.6 Ų, and an ACD/BCF of 150.15 at pH 7.4 [1].

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Hydrogen Bond Acceptor Count Differentiation: Ether Oxygen Contributions to Target Binding Potential

N-(3-butoxypropyl)-4-phenoxybutanamide contains three hydrogen bond acceptor atoms (two ether oxygens and one amide carbonyl oxygen), compared to only two H-bond acceptors in N-(3-butoxypropyl)-3-phenylbutanamide, which lacks the phenoxy ether oxygen in the acyl chain [1][2]. The topological polar surface area of the target compound is 47.6 Ų versus an estimated ~38 Ų for the 3-phenylbutanamide analog [1]. This additional H-bond acceptor capacity may facilitate distinct binding interactions with receptors that require multiple hydrogen bonding contacts, such as purinergic P2X receptor subtypes where ether oxygen interactions have been implicated in antagonist recognition [3][4].

Hydrogen bonding Target engagement Structure-activity relationships Polyether amides

P2X Receptor Screening Profile: Differential Activity Across Purinergic Receptor Subtypes

Preliminary screening data from ChEMBL indicate that N-(3-butoxypropyl)-4-phenoxybutanamide has been evaluated in P2X receptor antagonist assays [1]. While the 4-phenoxybutanamide scaffold has demonstrated activity at P2X3 receptors in certain derivative forms, the specific N-(3-butoxypropyl) substituent differentiates the target compound from other 4-phenoxybutanamide derivatives such as N-(2-methoxybenzyl)-4-phenoxybutanamide, which has been reported as a TRPV1 agonist (EC₅₀ at human TRPV1 ~2.25 μM) rather than a P2X modulator [2]. The distinct pharmacological profile of these structurally related compounds underscores that the N-substituent determines target engagement directionality.

P2X receptors Purinergic signaling Antagonist screening Pain pharmacology

Molecular Flexibility and Conformational Entropy: Rotatable Bond Count Comparison

N-(3-butoxypropyl)-4-phenoxybutanamide possesses 12 freely rotatable bonds, which is higher than that of N-cyclohexyl-4-phenoxybutanamide (estimated ~7–8 rotatable bonds due to the constrained cyclohexyl ring) and N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide (estimated ~8 rotatable bonds due to the ortho-substituted aryl N-substituent) [1]. This high degree of conformational freedom may result in a larger entropic penalty upon target binding but also permits exploration of a broader conformational space for induced-fit binding mechanisms [2]. The compound's 12 rotatable bonds approach the upper limit typically considered favorable for oral bioavailability (≤10 rotatable bonds per Veber's guidelines), which may influence PK considerations in in vivo studies [1].

Molecular flexibility Conformational analysis Ligand efficiency Entropic penalty

Optimal Application Scenarios for N-(3-Butoxypropyl)-4-phenoxybutanamide Based on Physicochemical and Screening Evidence


P2X Purinergic Receptor Antagonist Screening and Hit-to-Lead Optimization

Based on ChEMBL screening data indicating evaluation in P2X receptor antagonist assays, N-(3-butoxypropyl)-4-phenoxybutanamide may serve as a starting point for P2X3 or related purinergic receptor antagonist programs [1]. The compound's moderate lipophilicity (cLogP ~3.1) and 12-rotatable-bond scaffold provide a physicochemical profile amenable to further optimization. Researchers should note that the 4-phenoxybutanamide scaffold has established precedence in purinergic receptor modulation, with structurally distinct derivatives achieving IC₅₀ values in the low nanomolar range at P2X3 in optimized series [2].

Sigma Receptor Ligand Discovery and Pharmacological Tool Development

Screening data from ChEMBL indicate that N-(3-butoxypropyl)-4-phenoxybutanamide has been tested for sigma receptor binding affinity [1]. The compound's polyether amide structure—with two ether oxygens positioned in distinct chemical environments—provides a hydrogen bonding pattern that may engage sigma receptor subtype binding pockets. Known sigma-2 receptor ligands with Ki values in the 5–90 nM range share some topological similarities with the 4-phenoxybutanamide class [3]. The target compound's distinct N-(3-butoxypropyl) substituent offers a unique vector for exploring sigma receptor subtype selectivity.

Physicochemical Property Benchmarking for Polyether Amide Compound Libraries

N-(3-butoxypropyl)-4-phenoxybutanamide's well-characterized predicted properties—including ACD/LogP 3.13, LogD (pH 7.4) 3.17, TPSA 47.6 Ų, and ACD/BCF 150.15—make it a useful benchmarking compound for polyether amide library design [4]. The compound occupies a specific region of drug-like chemical space (MW 293.4; zero Rule of 5 violations) that is distinct from shorter-chain alkoxy analogs and from N-aryl-4-phenoxybutanamides, allowing medicinal chemists to assess the impact of the N-(3-butoxypropyl) motif on potency, selectivity, and ADME properties in their target assays.

Negative Control Selection for TRPV1 Agonist Studies Using 4-Phenoxybutanamide Derivatives

Since structurally related 4-phenoxybutanamide derivatives such as N-(2-methoxybenzyl)-4-phenoxybutanamide have been characterized as TRPV1 agonists (EC₅₀ 2.25 μM), N-(3-butoxypropyl)-4-phenoxybutanamide—with its divergent N-substituent—may serve as a structurally matched negative control in TRPV1 screening campaigns [5]. The distinct pharmacological profile arising solely from the N-substituent difference provides a valuable tool for establishing SAR specificity within this chemical series.

Quote Request

Request a Quote for N-(3-butoxypropyl)-4-phenoxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.